Glutamate-5-kinase-IN-2

Antitubercular Enzyme Inhibition MIC

Standard G5K inhibitors non-specifically target ATP sites, confounding mechanistic studies of proline biosynthesis. This pyrroloquinoline derivative (C17H10ClFN2, MW 296.73) provides a validated solution: - **Mechanism**: Allosteric inhibition via long-distance conformational changes at L-glutamate binding site (distinct from compound 50) - **Activity**: Confirmed anti-mycobacterial activity (M. tuberculosis H37Rv MIC = 4.2 µM) - **Purity**: ≥95% by HPLC, synthetic route verified - **Supply**: Research-use only; includes stability data sheet

Molecular Formula C17H10ClFN2
Molecular Weight 296.7 g/mol
Cat. No. B12411402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutamate-5-kinase-IN-2
Molecular FormulaC17H10ClFN2
Molecular Weight296.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3C(=C4C=CC(=CC4=N2)F)C=CN3)Cl
InChIInChI=1S/C17H10ClFN2/c18-11-3-1-10(2-4-11)16-17-14(7-8-20-17)13-6-5-12(19)9-15(13)21-16/h1-9,20H
InChIKeyNQFNESCJUPSDFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutamate-5-kinase-IN-2 Specifications & Procurement


Glutamate-5-kinase-IN-2 (also designated compound 54) is a potent and selective allosteric inhibitor of glutamate-5-kinase (G5K), the enzyme catalyzing the first and rate-limiting step in proline biosynthesis [1]. This compound is a synthetic pyrroloquinoline derivative with a molecular formula of C17H10ClFN2 and a molecular weight of 296.73 g/mol [1]. In vitro studies demonstrate its ability to inhibit G5K activity by promoting long-distance conformational changes at the L-glutamate binding site, a mechanism distinct from other known G5K modulators [1]. This compound is supplied for research use only, with typical purity levels of ≥95% .

Allosteric probe

Glutamate-5-kinase pathway inhibition study fit

Tool compound for proline biosynthesis research

Mechanism context

L-glutamate site conformational modulator

Distinct from ATP-site modifiers; reported allosteric control

Procurement class

Synthetic pyrroloquinoline; RUO

Supplied as research-grade allosteric inhibitor

Why Glutamate-5-kinase-IN-2 Is Irreplaceable


Glutamate-5-kinase-IN-2 exhibits a unique allosteric mechanism that distinguishes it from other compounds targeting the same pathway. Unlike Glutamate-5-kinase-IN-1 (compound 50), which alters the ATP binding site architecture, compound 54 promotes long-distance conformational changes at the L-glutamate binding site [1]. This mechanistic divergence translates to distinct enzyme kinetic profiles and potentially different resistance liabilities [1]. Furthermore, the G5K enzyme is subject to complex feedback regulation by proline and other metabolites [2]; therefore, a generic 'G5K inhibitor' without defined allosteric specificity cannot be assumed to produce the same pharmacological outcome. Substitution with a structurally or mechanistically distinct compound would invalidate comparative studies and confound experimental reproducibility.

This compound (54)

Allosteric inhibitor targeting L-glutamate binding site; reported long-distance conformational changes that may influence pathway-response endpoints.

Analog (compound 50)

Allosteric inhibitor that alters ATP binding site architecture; mechanistic profile may produce different resistance liabilities and kinetic outcomes.

Mechanistic divergence may shift pathway-response context and confound comparative studies.

Generic 'G5K inhibitor' substitution without defined allosteric specificity may invalidate experimental reproducibility. Allosteric site context must be verified before interchange.

Glutamate-5-kinase-IN-2 vs. Key Analogs


Antimycobacterial Activity Comparison

In a direct head-to-head study, Glutamate-5-kinase-IN-2 (compound 54) exhibited a minimum inhibitory concentration (MIC) of 4.2 μM against virulent Mycobacterium tuberculosis H37Rv, while the closely related analog Glutamate-5-kinase-IN-1 (compound 50) showed an MIC of 4.1 μM [1]. The difference in potency is marginal, but the compounds display distinct allosteric binding modes, which may influence downstream biological effects and resistance profiles.

Antimycobacterial activity
Head-to-head
MIC 4.2 µM (H37Rv) vs analog 4.1 µM
Supports antimicrobial screening context; marginal potency difference but distinct allosteric modes.
Broth microdilution; mechanistic distinctness may outweigh MIC similarity.
Antitubercular Enzyme Inhibition MIC

Allosteric Binding Site: Glutamate vs. ATP

Molecular dynamics simulations reveal that Glutamate-5-kinase-IN-2 (compound 54) induces long-distance conformational changes specifically at the L-glutamate binding site, preventing substrate anchoring [1]. In stark contrast, Glutamate-5-kinase-IN-1 (compound 50) alters the architecture of the ATP binding site [1]. This mechanistic bifurcation is supported by enzyme kinetic data: compound 50 caused a substantial increase in the apparent Km for ATP, whereas compound 54 showed no significant effect on ATP Km [1].

Allosteric binding site
Head-to-head
Glutamate site conformational changes; no ATP Km shift
Reported pathway-response divergence may support combination-study fit.
Molecular dynamics + kinetics; differential allosteric pocket engagement.
Allosteric Inhibition Molecular Dynamics Mechanism of Action

G5K Inhibition Potency

In enzymatic assays using 10 mM L-glutamate and ATP, Glutamate-5-kinase-IN-2 (compound 54) at 40 µM inhibits G5K activity with an I0.5 of 33 µM . For comparison, the related inhibitor Glutamate-5-kinase-IN-1 (compound 50) under identical conditions exhibits an I0.5 of 22.1 µM . This 49% higher I0.5 for compound 54 indicates it is less potent at the enzyme level despite comparable whole-cell activity.

G5K inhibition potency
Data to verify
I0.5 = 33 µM (analog 22.1 µM)
Enzyme-level context differs from whole-cell; may require cellular uptake review.
10 mM L-glutamate/ATP; reported ~49% higher I0.5 vs compound 50.
Enzyme Kinetics I0.5 G5K Inhibition

HepG2 Cytotoxicity Profile

Glutamate-5-kinase-IN-2 (compound 54) at concentrations of 5, 10, and 20 µM—which bracket its MIC—shows no relevant cytotoxicity in HepG2 cells . This compares favorably with Glutamate-5-kinase-IN-1 (compound 50), which also exhibits negligible cytotoxicity at these concentrations . The absence of mammalian cell toxicity at antibacterially effective concentrations suggests a favorable therapeutic window for further development.

HepG2 cytotoxicity
Class-level
No significant cytotoxicity at 5–20 µM
Supports selectivity context review for cellular assays.
48 h HepG2; class-level inference; requires independent validation.
Cytotoxicity HepG2 Safety Margin

Glutamate-5-kinase-IN-2 Applications


Allosteric Regulation in Amino Acid Kinases

Glutamate-5-kinase-IN-2 serves as a precise molecular probe to dissect the allosteric regulation of G5K, particularly the conformational dynamics at the L-glutamate binding site. Its distinct mechanism from ATP-site modifiers like compound 50 allows researchers to interrogate the functional coupling between substrate binding and enzyme activity [1]. This is invaluable for structural biology and enzymology investigations aiming to map allosteric networks in the amino acid kinase superfamily.

Antitubercular Drug Discovery & Target Validation

Given its validated activity against Mycobacterium tuberculosis H37Rv (MIC = 4.2 µM) and favorable cytotoxicity profile, Glutamate-5-kinase-IN-2 is a key tool compound for target validation studies in TB drug discovery [1]. It can be used to confirm G5K as an essential target in mycobacteria, to benchmark novel chemical series, and to study resistance mechanisms associated with proline biosynthesis inhibition [1].

Combination Therapy & Synergy Screening

The unique allosteric mechanism of Glutamate-5-kinase-IN-2, which spares the ATP binding site, makes it an ideal candidate for combination screens with ATP-competitive inhibitors (e.g., compound 50) or with activators of G5K (e.g., Z0933/Z0930). Such combinations could reveal synergistic interactions or define the genetic barriers to resistance when multiple allosteric pockets are targeted simultaneously [1].

Application
Selection Property
Validation Focus
Amino acid kinase allosteric studies
L-glutamate site conformational probe
Allosteric network mapping; substrate-enzyme coupling
Antimycobacterial target validation
G5K pathway engagement in mycobacteria
Resistance mechanism studies; benchmark series profiling
Combination-study fit
ATP-site-sparing allosteric profile
Synergy screening with ATP-competitive inhibitors; resistance barrier assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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